molecular formula C27H41N3O4S B12710877 N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide CAS No. 106532-70-1

N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide

Cat. No.: B12710877
CAS No.: 106532-70-1
M. Wt: 503.7 g/mol
InChI Key: UGPWNDXYFOJMPV-UHFFFAOYSA-N
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Description

N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives, nitro compounds, and decanoic acid derivatives. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Controlled heating to optimize the reaction yield.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Polar or non-polar solvents depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a nitroso compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar core structures but different substituents.

    Nitro Compounds: Compounds containing nitro groups with varying chain lengths and functional groups.

Uniqueness

N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide is unique due to its specific combination of functional groups and chain lengths, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

106532-70-1

Molecular Formula

C27H41N3O4S

Molecular Weight

503.7 g/mol

IUPAC Name

N-(1-decanoyl-5-nitro-2,1-benzothiazol-3-ylidene)decanamide

InChI

InChI=1S/C27H41N3O4S/c1-3-5-7-9-11-13-15-17-25(31)28-27-23-21-22(30(33)34)19-20-24(23)29(35-27)26(32)18-16-14-12-10-8-6-4-2/h19-21H,3-18H2,1-2H3

InChI Key

UGPWNDXYFOJMPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCCCCCCC

Origin of Product

United States

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